Ethanol, 2-[(nonafluorobutyl)thio]-
Description
While direct synthesis data for this compound are absent in the provided evidence, analogous fluorinated alcohols (e.g., 4’-nonafluorobutyl phenylethanol) suggest synthetic routes involving sodium borohydride reduction of fluorinated ketones or nucleophilic substitution reactions .
Properties
CAS No. |
113304-06-6 |
|---|---|
Molecular Formula |
C6H5F9OS |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfanyl)ethanol |
InChI |
InChI=1S/C6H5F9OS/c7-3(8,5(11,12)13)4(9,10)6(14,15)17-2-1-16/h16H,1-2H2 |
InChI Key |
RYANFFKXWVUDMY-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares Ethanol, 2-[(nonafluorobutyl)thio]- with key analogs:
Physical and Chemical Properties
- Fluorinated vs. Non-Fluorinated Thioethers: The nonafluorobutylthio group in Ethanol, 2-[(nonafluorobutyl)thio]- significantly lowers surface energy compared to ethylthio (2-(ethylthio)ethanol) or aminoethylthio groups. This enhances its utility in water-repellent coatings .
- Thermal Stability: Fluorinated compounds exhibit higher thermal stability. For example, 4’-nonafluorobutyl phenylethanol synthesized in has a boiling point of 60–65°C at 0.2 mmHg, suggesting similar volatility for Ethanol, 2-[(nonafluorobutyl)thio]- under reduced pressure .
- Solubility : The strong electronegativity of fluorine atoms reduces solubility in polar solvents but increases compatibility with fluorinated matrices.
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